Oxyguno
Overview
Description
Oxyguno, also known as 4-chloro-17α-methyl-etioallochol-4-ene-17β-ol-3,11-dione, is a synthetic anabolic compound. It is known for its high anabolic to androgenic ratio, making it a potent agent for muscle growth with relatively fewer androgenic side effects. This compound is often compared to other anabolic agents due to its unique properties and effectiveness in promoting muscle hypertrophy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyguno involves multiple steps, starting from basic steroidal structures. The key steps include:
Halogenation: Introduction of a chlorine atom at the 4th position of the steroid nucleus.
Methylation: Addition of a methyl group at the 17th position.
Oxidation and Reduction: These steps are crucial for forming the ketone and alcohol groups at the 3rd and 17th positions, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process ensures high purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxyguno undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further modified for specific applications.
Scientific Research Applications
Oxyguno has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of steroidal chemistry and synthetic pathways.
Biology: Investigated for its effects on muscle cells and anabolic pathways.
Medicine: Explored for potential therapeutic uses in muscle wasting diseases and other conditions requiring anabolic support.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
Oxyguno exerts its effects by binding to androgen receptors in muscle cells, promoting protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Activation leads to increased transcription of genes involved in muscle growth.
Anabolic Pathways: Enhancement of pathways that promote muscle hypertrophy and repair.
Comparison with Similar Compounds
Similar Compounds
H-drol (4-chloro-17a-methyl-androst-1,4-diene-3-17b-diol): Similar in structure but with a lower anabolic to androgenic ratio.
Furaguno (Furazadrol): Another anabolic agent with different chemical modifications.
Uniqueness
Oxyguno is unique due to its high anabolic to androgenic ratio, making it more effective in promoting muscle growth with fewer side effects compared to similar compounds. Its specific chemical structure allows for targeted anabolic effects, distinguishing it from other anabolic agents.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO3/c1-18-8-7-14(22)17(21)13(18)5-4-11-12-6-9-20(3,24)19(12,2)10-15(23)16(11)18/h11-12,16,24H,4-10H2,1-3H3/t11-,12-,16+,18-,19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMMWHIKVCYNV-UYLDGEFQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017249 | |
Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14935-61-6 | |
Record name | 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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